L-Nio dihydrochloride

Descripción general

Descripción

El L-NIO dihidrocloruro, también conocido como N5-(1-Iminoetil)-L-ornitina dihidrocloruro, es un inhibidor potente, no selectivo y dependiente de NADPH de la óxido nítrico sintasa (NOS). Este compuesto inhibe las tres isoformas de la óxido nítrico sintasa: neuronal (nNOS), endotelial (eNOS) e inducible (iNOS). Es ampliamente utilizado en la investigación científica para estudiar el papel del óxido nítrico en diversos procesos fisiológicos y patológicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El L-NIO dihidrocloruro se sintetiza a través de un proceso de varios pasos que comienza con la L-ornitina. Los pasos clave incluyen la protección del grupo amino, seguido de la introducción del grupo iminoetil. El producto final se obtiene mediante pasos de desprotección y purificación. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial: La producción industrial de L-NIO dihidrocloruro sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo implicando técnicas avanzadas de purificación como la cristalización y la cromatografía. La producción se lleva a cabo en condiciones controladas para garantizar la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El L-NIO dihidrocloruro principalmente experimenta reacciones de inhibición con las enzimas de óxido nítrico sintasa. No participa en reacciones orgánicas típicas como la oxidación, reducción o sustitución debido a su acción inhibitoria específica sobre la NOS .

Reactivos y Condiciones Comunes: La inhibición de la NOS por el L-NIO dihidrocloruro se ve facilitada por su interacción con el sitio activo de la enzima. Las condiciones de reacción implican un pH y temperatura fisiológicos, lo que lo hace adecuado para estudios in vivo e in vitro .

Principales Productos Formados: El producto principal de la reacción entre el L-NIO dihidrocloruro y la NOS es el complejo enzimático inhibido. Este complejo evita la síntesis de óxido nítrico, modulando así diversos procesos biológicos .

Aplicaciones Científicas De Investigación

Chemical Research

Role in Chemical Reactions:

- L-NIO dihydrochloride is utilized to study the role of nitric oxide in chemical signaling pathways. By inhibiting NOS, researchers can explore the biochemical pathways that NO influences, including vascular tone and cellular signaling mechanisms.

Biological Research

Physiological and Pathological Studies:

- The compound is instrumental in understanding the physiological roles of nitric oxide in biological systems. For example, it has been used to investigate the effects of NO on bone remodeling during orthodontic tooth movement by specifically inhibiting eNOS activity .

- In cardiac research, L-NIO has demonstrated protective effects against doxorubicin (DOX)-induced toxicity in human cardiac spheroids, highlighting its potential role in cardioprotection through modulation of NO signaling .

Medical Applications

Therapeutic Potential:

- This compound is being investigated for therapeutic applications in conditions where NO plays a critical role, such as:

- Inflammation: Its inhibitory action on NOS can help elucidate the role of NO in inflammatory processes.

- Cardiovascular Diseases: By modulating NO levels, L-NIO may provide insights into vascular health and disease mechanisms.

- Cancer Research: Studies have shown that when combined with other agents like E7080, L-NIO enhances antiproliferative and apoptotic effects on colorectal cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .

Industrial Applications

Diagnostic Tools Development:

- The compound is utilized in developing nitric oxide-related assays and diagnostic tools. Its ability to inhibit NOS allows researchers to create assays that measure NO levels and assess related biological functions.

Summary Table of Applications

Case Study 1: Protective Role in Cardiac Toxicity

In a study examining DOX-induced toxicity in human cardiac spheroids, pre-treatment with L-NIO significantly reduced apoptosis caused by DOX. This finding suggests that inhibiting eNOS can mitigate toxic effects, highlighting L-NIO's potential utility in cardioprotection during chemotherapy .

Case Study 2: Colorectal Cancer Treatment

A study investigated the combined effects of E7080 and L-NIO on HT29 colorectal cancer cells. While L-NIO alone had minimal impact, its combination with E7080 resulted in enhanced antiproliferative and apoptotic effects, indicating a synergistic potential that could be explored for therapeutic strategies against colorectal cancer .

Mecanismo De Acción

El L-NIO dihidrocloruro ejerce sus efectos al unirse al sitio activo de las enzimas de óxido nítrico sintasa. Esta unión inhibe la actividad de la enzima, impidiendo la conversión de L-arginina a óxido nítrico. La inhibición no es selectiva, afectando a las tres isoformas de la NOS (nNOS, eNOS e iNOS). Los objetivos moleculares incluyen los cofactores hemo y tetrahidrobiopterina dentro del sitio activo de la enzima .

Comparación Con Compuestos Similares

El L-NIO dihidrocloruro se compara con otros inhibidores de la óxido nítrico sintasa como el L-NAME (éster metílico de Nω-Nitro-L-arginina) y el L-NMMA (Nω-Monometil-L-arginina). Si bien todos estos compuestos inhiben la NOS, el L-NIO dihidrocloruro es único debido a su inhibición irreversible y no selectiva. Esto lo convierte en una herramienta valiosa para estudiar los efectos integrales de la inhibición del óxido nítrico.

Compuestos Similares:

- L-NAME (éster metílico de Nω-Nitro-L-arginina)

- L-NMMA (Nω-Monometil-L-arginina)

- 7-Nitroindazol (7-NI)

- Aminoguanidina

El L-NIO dihidrocloruro destaca por su potente e irreversible inhibición, lo que lo convierte en la opción preferida para estudios a largo plazo sobre la actividad de la óxido nítrico sintasa.

Actividad Biológica

L-NIO dihydrochloride, or N^5-(1-Iminoethyl)-L-ornithine dihydrochloride , is a potent and irreversible inhibitor of nitric oxide synthase (NOS) isoforms. This compound plays a significant role in various biological processes due to its ability to modulate nitric oxide (NO) production, which is critical in vascular tone regulation, immune response, and neurotransmission.

L-NIO inhibits all three isoforms of nitric oxide synthase: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS). The inhibition occurs through competitive binding to the active site of these enzymes, effectively reducing the synthesis of NO from L-arginine. The IC50 values for L-NIO are reported as follows:

| NOS Isoform | IC50 (µM) |

|---|---|

| iNOS | 65 |

| eNOS | 3.9 |

| nNOS | 1.7 |

These values indicate that L-NIO is particularly effective against nNOS and eNOS, making it a valuable tool for studying the physiological roles of NO in various tissues and conditions .

Vascular Effects

In vivo studies have demonstrated that L-NIO administration leads to a dose-dependent increase in systemic arterial blood pressure, accompanied by bradycardia. Specifically, doses ranging from 0.03 to 300 mg/kg administered intravenously resulted in significant vascular responses. This effect underscores the role of NO in maintaining vascular tone; when inhibited by L-NIO, vasoconstriction occurs due to reduced NO availability .

Immune Response

L-NIO's inhibition of iNOS has implications for immune function, particularly in macrophages where NO production is crucial for microbial killing. The compound has been shown to affect tumor cell viability by modulating NO levels, suggesting potential applications in cancer therapy. However, it is noteworthy that while L-NIO alone does not exhibit significant antiproliferative effects, its combination with other agents can enhance therapeutic outcomes .

Case Studies and Research Findings

- Endothelial Function : Research indicates that L-NIO effectively inhibits NO-dependent vasodilation during exercise, highlighting its role in endothelial function modulation. A study involving microdialysis during cycling exercise showed that L-NIO administration diminished the cutaneous vasodilation response mediated by eNOS .

- Cancer Research : In a study examining the effects of L-NIO on tumor growth, it was found that while L-NIO alone did not significantly impact tumor proliferation, its combination with a tyrosine kinase inhibitor enhanced antiangiogenic effects. This suggests that targeting NO synthesis may be beneficial in cancer therapies aimed at reducing angiogenesis .

- Neurovascular Studies : Investigations into the role of nNOS in neurovascular coupling revealed that L-NIO could modulate cerebral blood flow responses under various stimuli, indicating its potential utility in neurological research .

Clinical Applications and Limitations

Currently, no clinical trials have been conducted specifically using this compound; however, its biological activity suggests potential applications in treating conditions associated with dysregulated NO production such as septic shock and cardiovascular diseases. Despite its promise, careful consideration is needed regarding its systemic effects on blood pressure and heart rate.

Propiedades

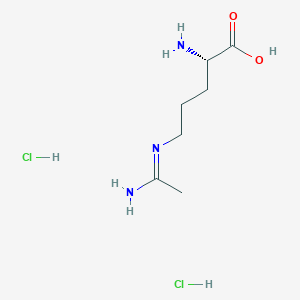

IUPAC Name |

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMAAFECCXGHI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-NIO dihydrochloride, and what is its role in the research paper?

A1: this compound is a selective inhibitor of endothelial Nitric Oxide Synthase (eNOS). [] Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including bone remodeling. This study investigated the effects of different NO-synthase (NOS) isoforms, including eNOS, on bone remodeling during orthodontic tooth movement in rats. This compound was used to specifically inhibit eNOS activity and observe its impact on bone resorption and formation in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.